Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH

Description

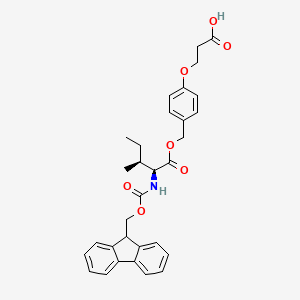

Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is a modified amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group of L-isoleucine. The carboxyl group is esterified to a benzyl ether (CH2-Ph-OCH2-CH2-COOH), introducing both aromatic and hydrophilic ethylene glycol moieties. This structure is designed for applications in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions, while the benzyl-ether linkage may influence solubility or stability during synthesis.

Properties

IUPAC Name |

3-[4-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7/c1-3-20(2)29(30(35)38-18-21-12-14-22(15-13-21)37-17-16-28(33)34)32-31(36)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27,29H,3,16-19H2,1-2H3,(H,32,36)(H,33,34)/t20-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJHWWUOJCLPCY-WRONEBCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group. The phenylalanine moiety is then introduced through a series of esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of deprotection and coupling, with intermediate purification steps to remove by-products .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidative conditions.

Reduction: The ester and amide bonds can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed:

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Free amino acids and peptides.

Scientific Research Applications

Chemistry: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins .

Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules can be used to study protein-protein interactions and enzyme activities .

Medicine: this compound is utilized in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of handling make it an ideal choice for automated peptide synthesizers .

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of isoleucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogues

(a) Fmoc-D-Ile-OH ()

- Structure : D-isomer of isoleucine with Fmoc protection and a free carboxyl group.

- Key Differences :

- Stereochemistry: D-configuration vs. L-configuration in the target compound.

- Substituents: Lacks the benzyl-ether-CH2CH2COOH side chain.

- Implications : The D-isomer is used in mirror-image peptide synthesis for structural studies or protease resistance, whereas the target compound’s extended side chain may enhance solubility or enable conjugation .

(b) Fmoc-NH-PEG2-CH2COOH ()

- Structure: Fmoc-protected amino-PEG2-carboxylic acid.

- Key Differences :

- Linker: PEG (polyethylene glycol) spacer replaces the benzyl-ether group.

- Molecular Weight: 385.41 g/mol vs. ~450–500 g/mol (estimated for the target compound).

- Implications : PEG linkers improve aqueous solubility and reduce aggregation in peptide-drug conjugates, whereas the benzyl group in the target compound may offer aromatic stacking interactions .

(c) Fmoc-Phe(4-Cl)-OH ()

- Structure : Fmoc-protected phenylalanine with a 4-chloro substituent.

- Key Differences: Side Chain: Chlorinated aromatic ring vs. non-halogenated benzyl-ether in the target compound. Hydrophobicity: Chlorine increases hydrophobicity (ClogP ≈ 4.5) compared to the ethylene glycol-containing target compound (ClogP ≈ 3.2, estimated).

- Implications : Halogenation enhances membrane permeability in therapeutic peptides, while the target compound’s ether linkage may balance hydrophilicity for specific applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Stability (pH 7–9) | Key Functional Groups |

|---|---|---|---|---|

| Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH | ~480 (estimated) | Moderate | Stable under Fmoc deprotection (piperidine) | Benzyl ether, carboxylic acid |

| Fmoc-D-Ile-OH | 353.42 | Low | Stable | Free carboxyl, Fmoc |

| Fmoc-NH-PEG2-CH2COOH | 385.41 | High | Sensible to oxidation | PEG, carboxylic acid |

| Fmoc-Phe(4-Cl)-OH | 421.9 | Low | Stable | Chlorophenyl, Fmoc |

Notes:

- The target compound’s ethylene glycol chain likely improves solubility compared to halogenated analogues.

- PEG-containing derivatives (e.g., Fmoc-NH-PEG2-CH2COOH) exhibit superior solubility but may require inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.